molecular formula C8H6ClFO2 B2564843 (2-Fluorophenoxy)acetyl chloride CAS No. 2965-17-5

(2-Fluorophenoxy)acetyl chloride

Cat. No.: B2564843
CAS No.: 2965-17-5
M. Wt: 188.58
InChI Key: XSLKRUIYILEVAI-UHFFFAOYSA-N
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Description

(2-Fluorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a colorless to light yellow liquid with a pungent odor. This compound is widely used in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorophenoxy)acetyl chloride can be synthesized through the reaction of (2-fluorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (2-fluorophenoxy)acetic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is distilled off .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of (2-fluorophenoxy)acetic acid to this compound. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    (2-Fluorophenoxy)acetic acid: Formed from hydrolysis.

    (2-Fluorophenoxy)acetaldehyde: Formed from reduction.

Scientific Research Applications

(2-Fluorophenoxy)acetyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-fluorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenoxy)acetyl chloride
  • (2-Bromophenoxy)acetyl chloride
  • (2-Methylphenoxy)acetyl chloride

Uniqueness

(2-Fluorophenoxy)acetyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the reactivity and stability of the compound, making it valuable in specific synthetic applications where these properties are desired .

Properties

IUPAC Name

2-(2-fluorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKRUIYILEVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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